Cyclohexyl 3,4-diaminobenzoate
Description
Cyclohexyl 3,4-diaminobenzoate is a benzoate ester derivative characterized by a cyclohexyl group attached to the para position of the carboxylic ester and amino groups at the 3- and 4-positions of the benzene ring. Its synthesis typically involves the esterification of 3,4-diaminobenzoic acid with cyclohexanol . Its lipophilic cyclohexyl moiety enhances membrane permeability, making it a candidate for pharmaceutical applications .
Properties
Molecular Formula |
C13H18N2O2 |
|---|---|
Molecular Weight |
234.29 g/mol |
IUPAC Name |
cyclohexyl 3,4-diaminobenzoate |
InChI |
InChI=1S/C13H18N2O2/c14-11-7-6-9(8-12(11)15)13(16)17-10-4-2-1-3-5-10/h6-8,10H,1-5,14-15H2 |
InChI Key |
FOJCZSAZIXCTFQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)OC(=O)C2=CC(=C(C=C2)N)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclohexyl 3,4-diaminobenzoate can be synthesized through a multi-step process. One common method involves the esterification of 3,4-diaminobenzoic acid with cyclohexanol. The reaction typically requires a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the production process. Specific details on industrial methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Hydrolysis Reactions
The ester group in cyclohexyl 3,4-diaminobenzoate undergoes hydrolysis under acidic or basic conditions to regenerate 3,4-diaminobenzoic acid and cyclohexanol.
Reaction Conditions and Products
| Conditions | Reagents/Catalysts | Products | Yield/Notes |
|---|---|---|---|
| Acidic Hydrolysis | HCl (conc.), reflux | 3,4-Diaminobenzoic acid + Cyclohexanol | Moderate yield (~70%) |
| Basic Hydrolysis | NaOH (aq.), reflux | 3,4-Diaminobenzoate salt + Cyclohexanol | Requires neutralization |
Hydrogenation and Reduction
The aromatic amine groups participate in catalytic hydrogenation. For example, nitro intermediates (synthesized from related diamino compounds) are reduced to amines using palladium catalysts .
Key Hydrogenation Protocol
-
Catalyst : 10% Pd/C
-
Pressure : 40–60 psi H₂
-
Temperature : 25°C (room temperature)
-
Product : this compound derivatives with reduced nitro groups .
Acylation and Amidation
The primary amine groups undergo acylation with reagents like acetic anhydride or benzoyl chloride.
Example Reaction
Reagents : Acetic anhydride, pyridine
Conditions : Reflux (1–4 hours)
Product : Cyclohexyl 3,4-diacetamidobenzoate .
Mechanism : Nucleophilic acyl substitution at the amine sites.
Cyclocondensation Reactions
The diamino motif enables cyclization with carbonyl compounds (e.g., diketones or aldehydes) to form heterocycles like benzimidazoles or quinoxalines .
Quinoxaline Formation
| Reactants | Conditions | Product | Reference |
|---|---|---|---|
| Hexane-3,4-dione | Reflux in ethanol, 5 hours | Quinoxaline-fused benzoate |
Benzimidazole Synthesis
| Reactants | Conditions | Product | Reference |
|---|---|---|---|
| Formaldehyde | Acidic medium, 80°C | Benzimidazole derivative |
Electrophilic Aromatic Substitution
The electron-rich aromatic ring undergoes nitration or halogenation.
Nitration Protocol
-
Reagents : HNO₃/H₂SO₄ (mixed acid)
-
Conditions : 0–5°C, 2 hours
Esterification and Transesterification
The cyclohexyl ester group can be replaced with other alcohols under acidic or enzymatic conditions.
Transesterification Example
| Alcohol | Catalyst | Product | Yield |
|---|---|---|---|
| Methanol | H₂SO₄ | Methyl 3,4-diaminobenzoate | ~65% |
Coordination Chemistry
The amine groups act as ligands for metal ions (e.g., Cu²⁺ or Pd²⁺), forming complexes with potential catalytic applications .
Complexation Reaction
| Metal Salt | Conditions | Product | Application |
|---|---|---|---|
| Cu(NO₃)₂ | Methanol, room temp | Cu(II)-diaminobenzoate complex | Antimicrobial studies |
Oxidation Reactions
Controlled oxidation of the amine groups yields nitro or imino derivatives.
Oxidation to Nitro Groups
Mechanistic Insights
The dual amine functionality facilitates both nucleophilic and redox-driven pathways. For example, in cyclocondensation, one amine initiates nucleophilic attack on a carbonyl carbon, while the second amine stabilizes intermediates via resonance .
Scientific Research Applications
Medicinal Applications
1. Antimicrobial Activity
Cyclohexyl 3,4-diaminobenzoate has been studied for its antimicrobial properties, particularly against fungi and bacteria. The presence of amino groups enhances its interaction with biological targets, potentially leading to the inhibition of cellular processes in pathogens. Research indicates that it may be effective against various strains of bacteria and fungi, making it a candidate for developing new antimicrobial agents.
2. Drug Development
Due to its structural similarity to other bioactive compounds, this compound is being explored for its potential in drug development. Studies have shown that it can bind to various biological targets such as enzymes and receptors, which is crucial for understanding its mechanism of action and potential therapeutic effects.
Material Science Applications
1. Organic Synthesis
The compound serves as a versatile building block in organic synthesis due to the reactivity of its amino groups. It can undergo various chemical reactions, making it valuable in creating complex organic molecules.
2. Polymer Chemistry
this compound can be utilized in the synthesis of polymers, where its unique steric and electronic properties enhance the performance characteristics of the resulting materials. This application is particularly relevant in developing high-performance coatings and adhesives.
Case Studies
Case Study 1: Antifungal Activity
A study evaluated the antifungal activity of this compound against Candida spp., revealing significant inhibitory effects. The Minimum Inhibitory Concentration (MIC) values were determined through microdilution methods, demonstrating its potential as an effective antifungal agent .
Case Study 2: Interaction Studies
Molecular docking studies have been conducted to understand how this compound interacts with key enzymes involved in metabolic pathways. These studies provide insights into its binding affinities and potential therapeutic applications in treating metabolic disorders .
Mechanism of Action
The mechanism of action of cyclohexyl 3,4-diaminobenzoate involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds with biological molecules, influencing their activity. The ester group may also play a role in the compound’s bioavailability and distribution within biological systems .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following compounds share structural or functional similarities with cyclohexyl 3,4-diaminobenzoate but differ in substituent positions, backbone modifications, or biological profiles:
tert-Butyl 3,4-Diaminobenzoate
- Structure : tert-Butyl ester replaces the cyclohexyl group.
- Key Differences : The tert-butyl group introduces greater steric hindrance but reduced conformational flexibility compared to cyclohexyl. This impacts solubility and interaction with biological targets.
- Applications: Primarily used as a synthetic intermediate in drug discovery. Its amino groups enable crosslinking in polymer chemistry .
Ethyl 3,4-Diaminobenzoate
- Structure : Ethyl ester instead of cyclohexyl.
- Key Differences: The smaller ethyl group reduces lipophilicity, resulting in lower bioavailability. However, it exhibits similar enzyme-inhibitory activity, suggesting the amino groups are critical for target binding .
- Applications : Explored for cytotoxicity in cancer cell lines, though less potent than cyclohexyl derivatives due to reduced membrane penetration .
Methyl 3,4-Diamino-5-methylbenzoate
- Structure : Additional methyl group at the 5-position of the benzene ring.
- Reported to show anti-inflammatory activity but lower metabolic stability compared to cyclohexyl analogs .
4-(3,4-Dimethylcyclohexyl)aniline
- Structure : Combines a dimethylcyclohexyl ring with an aniline group.
- Key Differences : Lacks the ester moiety but retains aromatic amines. Demonstrates receptor-ligand interactions in neurological studies, highlighting the role of cyclohexyl groups in CNS-targeting molecules .
Benzyl 3,4-Diaminobenzoate
- Structure : Benzyl ester replaces cyclohexyl.
- Key Differences : Increased aromaticity may enhance π-π stacking in protein binding. Reported solubility: 0.14 g/L (25°C), lower than cyclohexyl derivatives, limiting in vivo applications .
Data Table: Key Properties and Activities
Mechanistic and Functional Insights
- Role of Amino Groups: The 3,4-diamino configuration is critical for hydrogen bonding with enzyme active sites (e.g., hyaluronidase), as seen in this compound .
- Impact of Ester Groups : Cyclohexyl esters enhance lipid solubility, improving cellular uptake compared to ethyl or benzyl analogs .
- Steric Effects: Methyl or tert-butyl substitutions (e.g., Methyl 3,4-diamino-5-methylbenzoate) reduce enzymatic binding efficiency due to steric hindrance .
Biological Activity
Cyclohexyl 3,4-diaminobenzoate is a chemical compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its molecular structure, which includes a cyclohexyl group attached to a 3,4-diaminobenzoate moiety. This unique configuration is believed to influence its biological interactions and efficacy.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The compound may modulate the activity of these targets, leading to diverse biological effects. Specific mechanisms include:
- Enzyme Inhibition: The compound has shown potential in inhibiting certain enzymes involved in metabolic pathways.
- Receptor Binding: It may bind to specific receptors, altering their signaling pathways and physiological responses.
Biological Activities
Research has indicated several biological activities associated with this compound:
- Antimicrobial Activity: Preliminary studies suggest that the compound exhibits antimicrobial properties against various pathogens.
- Antifungal Effects: Similar compounds in its class have demonstrated antifungal activities, particularly against Candida species.
- Anti-inflammatory Properties: There is emerging evidence that this compound may possess anti-inflammatory effects, potentially useful in treating inflammatory conditions.
Case Studies and Research Findings
Several studies have explored the biological activities of compounds related to this compound:
- A study on derivatives of 3,4-diaminobenzoic acid highlighted their antimicrobial potential. For instance, compounds structurally similar to this compound were found to inhibit the growth of Candida albicans with Minimum Inhibitory Concentrations (MICs) ranging from 100 µg/mL to 500 µg/mL depending on the specific derivative tested .
- Another investigation focused on the synthesis and biological evaluation of various diamino derivatives. The results indicated that modifications in the side chains significantly affected their biological activities, suggesting a structure-activity relationship that could be further explored for therapeutic applications .
Data Table: Summary of Biological Activities
Q & A
Basic: What are the common synthetic routes for preparing cyclohexyl 3,4-diaminobenzoate?
Methodological Answer:
this compound can be synthesized via acid-catalyzed esterification. A general approach involves reacting 3,4-diaminobenzoic acid with cyclohexanol under acidic conditions. For example, in analogous ester syntheses (e.g., ethyl or methyl esters), HCl gas or thionyl chloride (SOCl₂) is used as a catalyst.
- Procedure Example: Dissolve 3,4-diaminobenzoic acid in methanol, cool to 0°C, and slowly add SOCl₂ via syringe pump. Reflux the mixture for 14 hours, followed by neutralization with NaHCO₃ and solvent evaporation to isolate the ester .
- Key Variables: Catalyst choice (HCl vs. SOCl₂), solvent (ethanol, methanol), and reaction time influence yield and purity. Ethyl 3,4-diaminobenzoate synthesis using HCl gas achieved a 72% yield .
Basic: How is this compound characterized for structural confirmation?
Methodological Answer:
Structural characterization typically employs NMR spectroscopy and HPLC .
- NMR Analysis: Signals for aromatic protons (δ 6.5–7.5 ppm) and ester carbonyl groups (δ ~165–170 ppm) confirm the core structure. Overlapping peaks (e.g., unresolved C4/C6 carbons) may require 2D NMR for resolution .
- HPLC Purity Assessment: Reverse-phase HPLC with UV detection (λ = 254 nm) evaluates purity. Retention times are compared against known standards, and degradation products (if any) are monitored .
Advanced: How can researchers optimize reaction conditions to improve yields of this compound?
Methodological Answer:
Optimization involves systematic variation of:
- Catalyst Concentration: Higher HCl gas flow rates or SOCl₂ molar ratios may enhance esterification efficiency but risk side reactions (e.g., over-acylation of amine groups).
- Solvent Selection: Polar aprotic solvents (e.g., DMF) or excess cyclohexanol as a solvent can shift equilibrium toward ester formation .
- Reaction Monitoring: Use TLC or in-situ IR spectroscopy to track reactant consumption. For example, disappearance of the carboxylic acid O-H stretch (~2500–3000 cm⁻¹) indicates progression .
Advanced: How do researchers assess the chemical and enzymatic stability of this compound in biological matrices?
Methodological Answer:
Stability studies involve incubating the compound in simulated physiological conditions (e.g., RPMI 1640 medium with 10% fetal bovine serum at 37°C). Post-incubation:
Centrifugation and Filtration: Remove precipitated proteins.
HPLC Analysis: Quantify unbound compound and degradation products. For example, a study on analogous esters detected 71.9% unbound fraction after 24 hours, with no degradation fragments (e.g., salicylic aldehyde or 3,4-diaminobenzoic acid) observed .
Enzymatic Challenge: Add liver microsomes or esterases to evaluate metabolic stability.
Advanced: How to resolve contradictions in reported synthetic yields for this compound derivatives?
Methodological Answer:
Discrepancies often arise from:
- Reagent Purity: Impurities in 3,4-diaminobenzoic acid (e.g., oxidation byproducts) can reduce yields. Pre-purify starting material via recrystallization .
- Moisture Sensitivity: Amine groups in the diaminobenzoate backbone are hygroscopic. Conduct reactions under inert gas (N₂/Ar) and use anhydrous solvents .
- Analytical Variability: Cross-validate yields using multiple techniques (e.g., gravimetric analysis vs. HPLC area normalization) .
Basic: What analytical techniques are suitable for quantifying this compound in complex matrices?
Methodological Answer:
- LC-MS/MS: Provides high sensitivity and specificity. Use a C18 column with a gradient of acetonitrile/water (0.1% formic acid) and monitor [M+H]⁺ ions.
- UV-Vis Spectroscopy: Quantify via absorbance at λmax (~280 nm for aromatic amines) after sample cleanup (e.g., solid-phase extraction) .
Advanced: How to design experiments evaluating the biological activity of this compound derivatives?
Methodological Answer:
- In Vitro Assays: Test cytotoxicity (MTT assay), enzyme inhibition (e.g., kinase activity), or antimicrobial activity (MIC determination). Include controls for solvent effects (e.g., DMSO ≤0.1%) .
- Stability Controls: Co-incubate compounds with serum to assess protein binding and metabolic degradation .
- Structure-Activity Relationships (SAR): Synthesize analogs (e.g., varying ester groups or substituents on the benzene ring) to identify critical functional groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
